
5-Bromo-2-fluorobenzonitrile
Overview
Description
5-Bromo-2-fluorobenzonitrile (CAS: 179897-89-3; molecular formula: C₇H₃BrFN; molecular weight: 200.01 g/mol) is a halogenated aromatic nitrile featuring a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its electron-withdrawing substituents (Br and F) enhance reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, and nucleophilic aromatic substitutions . It is commercially available and characterized by a melting point of 75–80°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylammonium bromide can be synthesized by reacting tetraethylammonium hydroxide with hydrobromic acid. The reaction is as follows:
Et4N+OH−+HBr→Et4N+Br−+H2O
After the reaction, the water is evaporated, and the product is recrystallized from acetonitrile to yield a crystalline sample of tetraethylammonium bromide .
Industrial Production Methods
In an industrial setting, tetraethylammonium bromide is typically produced by the reaction of triethylamine with ethyl bromide in the presence of a solvent such as 1,2-dichloroethane or benzene. The reaction mixture is heated under reflux for 1.5 to 2 hours, then cooled to precipitate the crystalline product, which is filtered and washed with a small amount of solvent .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the ortho position undergoes nucleophilic substitution due to its electron-withdrawing effect, which activates the aromatic ring. This reactivity is leveraged in synthesizing advanced materials:
Example Reaction:
text5-Bromo-2-fluorobenzonitrile + Phenoxazine → 2-Phenoxazine-5-acridine-benzonitrile (TADF dye)
Conditions:
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Nucleophile: Phenoxazine or carbazole derivatives
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Solvent: Polar aprotic solvents (e.g., dimethylformamide)
Outcome:
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Substitution of fluorine with phenoxazine yields thermally activated delayed fluorescence (TADF) dyes for OLED applications .
Palladium-Catalyzed Coupling Reactions
The bromine atom participates in cross-coupling reactions, enabling the formation of biaryl structures.
Suzuki–Miyaura Coupling
textThis compound + Boronic Acid → Biaryl Nitrile
Conditions:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
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Base: K₂CO₃ or Na₂CO₃
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Solvent: Tetrahydrofuran (THF) or dioxane
Buchwald–Hartwig Amination
textThis compound + Amine → Aryl Amine Derivative
Conditions:
-
Catalyst: Pd₂(dba)₃ with Xantphos ligand
-
Base: Cs₂CO₃
-
Solvent: Toluene or xylene
Comparative Reactivity of Halogens
Position | Halogen | Reactivity | Preferred Reactions |
---|---|---|---|
2 | F | Electrophilic substitution (SNAr) | Nucleophilic aromatic substitution |
5 | Br | Oxidative addition (Pd catalysis) | Suzuki, Heck, Buchwald–Hartwig |
Key Insights:
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Fluorine : Directs electrophilic substitution to the para position but is replaceable under strong nucleophilic conditions .
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Bromine : Facilitates palladium-mediated coupling reactions due to its moderate leaving-group ability .
Stability and Byproduct Formation
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate for Drug Synthesis
5-Bromo-2-fluorobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably the antigout drug Febuxostat. The compound is synthesized through a method involving the reaction of o-fluorobenzoyl chloride with ammonia, followed by dehydration to yield o-fluorobenzonitrile, which is subsequently brominated to produce this compound. This synthetic route is characterized by its simplicity and environmental friendliness, minimizing waste generation during production .
Case Study: Febuxostat Synthesis
Febuxostat, a medication used to lower uric acid levels in patients with gout, relies on this compound as a key precursor. The efficient synthesis of this compound not only reduces production costs but also enhances the overall yield of the drug. The method described in the patent highlights the advantages of using mild reaction conditions and recyclable solvents, which are beneficial for sustainable pharmaceutical manufacturing .
Organic Electronics
Role in OLEDs and TADF Dyes
Another significant application of this compound is in the field of organic electronics, specifically in the development of thermally activated delayed fluorescence (TADF) dyes for organic light-emitting diodes (OLEDs). The compound's unique structure allows for selective substitution reactions, making it an ideal building block for synthesizing advanced materials used in OLED devices .
Performance Metrics
The incorporation of this compound into TADF dye formulations has shown promising results. For instance, devices utilizing these dyes have achieved maximum current efficiencies of up to 16.3 cd/A and external quantum efficiencies reaching 5%. These metrics underscore the compound's potential in enhancing the performance of OLED technologies .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Pharmaceutical Synthesis | Intermediate for Febuxostat | Cost-effective, environmentally friendly |
Organic Electronics | Building block for TADF dyes in OLEDs | High efficiency and performance metrics |
Chemical Synthesis | Versatile precursor for various organic compounds | Facilitates selective reactions |
Mechanism of Action
The mechanism of action of tetraethylammonium bromide involves blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents signals carrying vasoconstrictor impulses from proceeding, making it a potential therapeutic vasodilator .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 5-bromo-2-fluorobenzonitrile, highlighting differences in structure, properties, and applications:
Physical and Structural Differences
- Positional Isomerism : The 5-bromo-2-fluoro substitution in the title compound offers superior symmetry compared to 4-bromo-2-fluorobenzonitrile, leading to stronger intermolecular forces and higher melting points .
- Functional Group Impact : Replacing fluorine with a hydroxyl group (as in 5-bromo-2-hydroxybenzonitrile) introduces hydrogen-bonding capability but reduces stability under acidic/oxidative conditions .
Research Findings and Data Tables
Table 1: Comparative Reaction Yields in Key Transformations
Table 2: Structural and Electronic Parameters
Compound | LogP (Calculated) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | TPSA (Ų) |
---|---|---|---|---|
This compound | 2.1 | 0 | 3 | 36.0 |
5-Bromo-2-hydroxybenzonitrile | 1.8 | 1 | 3 | 66.8 |
4-Bromo-2-fluorobenzonitrile | 2.3 | 0 | 3 | 36.0 |
Biological Activity
5-Bromo-2-fluorobenzonitrile is an important compound in medicinal chemistry and organic synthesis, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H4BrF N
- Molecular Weight : 202.02 g/mol
- Appearance : White crystalline powder
The presence of bromine and fluorine atoms in its structure enhances its reactivity and biological activity, making it a valuable intermediate in various synthetic applications.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. Key mechanisms include:
- Nucleophilic Substitution : The bromine and fluorine substituents can undergo nucleophilic aromatic substitution reactions, which are crucial for modifying biological targets.
- Hydrogen Bonding : The compound can form hydrogen bonds through the nitrile group, influencing its binding affinity to target proteins.
- Halogen Bonding : The halogen atoms (Br and F) may participate in non-covalent interactions that enhance the specificity of binding to biological macromolecules .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various fluoroaryl derivatives, compounds similar to this compound showed reduced mutagenicity against Salmonella typhimurium and other pathogens .
Anticancer Potential
The compound has been evaluated for its potential as an anticancer agent. A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation through modulation of specific signaling pathways .
Case Studies
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Study on Antimicrobial Activity :
- Objective : Evaluate the efficacy of this compound against various bacterial strains.
- Methodology : Disc diffusion method was employed to assess antibacterial activity.
- Findings : The compound exhibited a significant zone of inhibition against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial properties.
- Anticancer Activity Assessment :
Data Table
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 5-Bromo-2-fluorobenzonitrile?
A representative method involves nucleophilic aromatic substitution. For example, in a 200 mL two-necked flask, this compound (13.2 g, 66.0 mmol) reacts with hydroquinone (3.30 g, 30.0 mmol) and K₂CO₃ (9.95 g, 72.0 mmol) in DMSO at 80°C under N₂ for 20 hours. The product is isolated via filtration after quenching with water, yielding a white powder with 97% efficiency . Alternative routes may use halogen exchange or cyanation of pre-functionalized aryl halides.
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm substitution patterns (e.g., fluorine and bromine positions).
- Mass spectrometry : For molecular weight verification (M.W. = 200.00 g/mol) .
- Melting point analysis : Reported values range from 75–80°C, but discrepancies may arise due to impurities or polymorphic forms .
- IR spectroscopy : To identify nitrile (C≡N) stretching bands (~2200 cm⁻¹) and aryl-halogen vibrations .
Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki or Ullmann couplings, while the electron-withdrawing cyano and fluorine groups activate the aromatic ring toward nucleophilic substitution. The fluorine atom’s ortho-directing effect can further influence regioselectivity in subsequent functionalization .
Advanced Research Questions
Q. How should researchers address contradictions in reported physical properties (e.g., melting points)?
Variations in melting points (e.g., 75–80°C vs. other studies) may stem from impurities, solvent residues, or polymorphic forms. To resolve discrepancies:
- Purify via recrystallization (e.g., using ethanol/water mixtures).
- Use differential scanning calorimetry (DSC) to assess thermal behavior.
- Cross-reference with high-purity commercial standards (>98% GC/HPLC) .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
The nitrile group deactivates the ring, directing electrophiles to positions meta to it. Fluorine’s ortho/para-directing effect competes but is weaker due to the nitrile’s strong electron-withdrawing nature. Computational modeling (e.g., DFT) can predict reactive sites, while experimental screening of catalysts (e.g., Lewis acids) can enhance selectivity .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Stability studies should include:
- Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity, or light.
- HPLC monitoring : Track decomposition products (e.g., hydrolysis of nitrile to amide).
- Storage recommendations : Store at 0–6°C in inert atmospheres to prevent bromine loss or cyano group degradation .
Q. What are the challenges in synthesizing derivatives of this compound for medicinal chemistry applications?
Key issues include:
- Solubility limitations : The compound’s low polarity (logP ~2.5) may hinder reactions in aqueous media. Use polar aprotic solvents (e.g., DMF, DMSO) or phase-transfer catalysts.
- Steric hindrance : Bulky substituents near the bromine atom may slow cross-coupling reactions. Optimize catalyst systems (e.g., Pd/XPhos) .
Q. Data Interpretation and Methodological Guidance
Q. How to resolve conflicting spectral data (e.g., NMR splitting patterns)?
Contradictions may arise from dynamic effects (e.g., hindered rotation of substituents). Solutions include:
- Variable-temperature NMR : To observe coalescence of split peaks.
- 2D NMR (COSY, NOESY) : To confirm coupling interactions and spatial arrangements .
Q. What computational tools aid in predicting the reactivity of this compound?
Properties
IUPAC Name |
5-bromo-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCNHFWRPJXTSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369276 | |
Record name | 5-Bromo-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179897-89-3 | |
Record name | 5-Bromo-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179897-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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